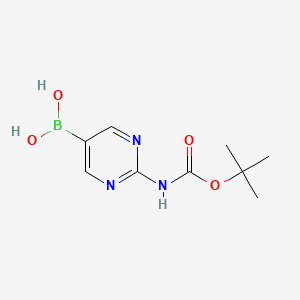
(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester
Descripción general
Descripción
“(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester” is a type of ester. Esters are organic compounds that are derived from carboxylic acids and alcohols . They are commonly used in a variety of applications, including as solvents, plasticizers, and flavorings . This particular ester, with its specific configuration, does not have a lot of information available in the literature.
Synthesis Analysis
The synthesis of esters can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .
Chemical Reactions Analysis
Esters, including “this compound”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, which is the breaking of the ester bond by water to yield a carboxylic acid and an alcohol . The exact reactions that this specific ester would undergo would depend on the conditions and reagents present.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Esters in general are often liquids at room temperature and have pleasant, fruity odors . They are less polar than carboxylic acids and do not form hydrogen bonds with each other, resulting in lower boiling points .
Aplicaciones Científicas De Investigación
Hydroxycinnamic Acids and Their Antioxidant Properties
Hydroxycinnamic acids (HCAs) like caffeic acid and its derivatives have significant biological properties, including antioxidant activities. Studies have focused on structure-activity relationships (SARs) to develop more potent antioxidant molecules. Modifications to the aromatic ring and the carboxylic function (e.g., esterification) influence the antioxidant activity of HCAs. Optimization of these structures is crucial for enhancing their efficacy as antioxidants in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Lactic Acid and Its Derivatives in Green Chemistry
Lactic acid, a hydroxycarboxylic acid, is used for producing biodegradable polymers and serves as a feedstock for green chemistry. Its derivatives, such as lactate ester, can be produced through chemical and biotechnological routes. These derivatives have potential applications in producing environmentally friendly chemicals and materials (Gao et al., 2011).
Parabens in Aquatic Environments
While not directly related to the specific compound , research on parabens, which are esters of para-hydroxybenzoic acid, reveals their occurrence, fate, and behavior in aquatic environments. This research highlights the environmental impact and persistence of ester compounds, which could be relevant to understanding the broader implications of ester-based chemicals like "(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester" (Haman et al., 2015).
Mecanismo De Acción
Target of Action
Esters, in general, are known to interact with various biological targets, including enzymes and receptors, influencing their activity .
Mode of Action
(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester, like other esters, undergoes hydrolysis under both acidic and basic conditions . The hydrolysis process involves the cleavage of the ester bond, resulting in the formation of an alcohol and a carboxylic acid . This reaction can influence the activity of the target molecules, leading to changes in cellular processes .
Biochemical Pathways
Esters are known to play a significant role in various biological processes, including the regulation of gene expression, cell signaling, and metabolic processes .
Pharmacokinetics
Esters are generally known to undergo absorption, distribution, metabolism, and excretion (adme) in the body . The rate of absorption and distribution of esters can be influenced by factors such as the lipophilicity of the compound and the presence of transport proteins . Metabolism of esters typically involves hydrolysis, leading to the formation of alcohol and carboxylic acid . The excretion of these metabolites is primarily via the renal route .
Result of Action
The hydrolysis of esters can lead to changes in the activity of target molecules, potentially influencing various cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of ester hydrolysis can be affected by factors such as pH, temperature, and the presence of catalysts . Additionally, factors such as the presence of other compounds and the physiological state of the organism can also influence the action of the compound .
Direcciones Futuras
The future directions for research on “(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester” and similar compounds could involve exploring their potential applications in various fields. For instance, esters play a crucial role in the field of biofuels, particularly as components of biodiesel . Additionally, esters with unusual structures, such as multiple double or triple bonds, could have unique biological effects and potential uses in medicine .
Propiedades
IUPAC Name |
methyl (2S)-2-hydroxy-3-phenylmethoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBWWWIGOQIBMS-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](COCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925974 | |
| Record name | Methyl 3-(benzyloxy)-2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127744-28-9 | |
| Record name | Methyl 3-(benzyloxy)-2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-Benzyloxy-2-hydroxypropionic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2-[1,2,4]Triazol-1-yl-phenyl)methanol](/img/structure/B591502.png)


![3-Amino-7,7a-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B591505.png)






